molecular formula C8H7BrF2 B034947 (2-Bromo-1,1-difluoroethyl)benzene CAS No. 108661-89-8

(2-Bromo-1,1-difluoroethyl)benzene

Cat. No.: B034947
CAS No.: 108661-89-8
M. Wt: 221.04 g/mol
InChI Key: MOAOYTRHHQMNAF-UHFFFAOYSA-N
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Description

(2-Bromo-1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where a bromine atom and two fluorine atoms are attached to an ethyl group, which is then bonded to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Bromo-1,1-difluoroethyl)benzene typically involves a two-step process: fluorination followed by bromination. One common method is to react benzene with sulfur hexafluoride under basic conditions to introduce the fluorine atoms. This is followed by bromination using bromine gas to produce the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and bromination reactions, utilizing specialized equipment to handle the reactive gases and ensure safety. The reaction conditions are carefully controlled to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of difluoroethylbenzene.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products include (2-Hydroxy-1,1-difluoroethyl)benzene or (2-Amino-1,1-difluoroethyl)benzene.

    Oxidation: Products include this compound oxide.

    Reduction: The major product is 1,1-difluoroethylbenzene.

Scientific Research Applications

(2-Bromo-1,1-difluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-1,1-difluoroethyl)benzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(1,1-difluoroethyl)benzene
  • 1-Bromo-4-(1,1-difluoroethyl)benzene
  • 2-Bromo-1,1-difluoro-1-phenylethane

Uniqueness

(2-Bromo-1,1-difluoroethyl)benzene is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-bromo-1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAOYTRHHQMNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546649
Record name (2-Bromo-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108661-89-8
Record name (2-Bromo-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108661-89-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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